molecular formula C9H12BrNO3S2 B7849773 4-[(5-Bromothiophen-2-yl)sulfonyl]-2-methylmorpholine

4-[(5-Bromothiophen-2-yl)sulfonyl]-2-methylmorpholine

Cat. No.: B7849773
M. Wt: 326.2 g/mol
InChI Key: ZBXCYBHXNKTNDE-UHFFFAOYSA-N
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Description

4-[(5-Bromothiophen-2-yl)sulfonyl]-2-methylmorpholine is an organic compound with the molecular formula C9H12BrNO3S2 It is a derivative of morpholine, featuring a bromothiophene group and a sulfonyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Bromothiophen-2-yl)sulfonyl]-2-methylmorpholine typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Sulfonylation: The 5-bromothiophene is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Morpholine Derivatization: The sulfonylated bromothiophene is reacted with 2-methylmorpholine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromothiophen-2-yl)sulfonyl]-2-methylmorpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the oxidation state of the sulfur atom.

    Coupling Reactions: The bromothiophene moiety can engage in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products

    Substitution Reactions: Products with the bromine atom replaced by the nucleophile.

    Oxidation and Reduction: Products with altered oxidation states of the sulfur atom.

    Coupling Reactions: Biaryl compounds formed through the coupling of the bromothiophene moiety with another aromatic ring.

Scientific Research Applications

4-[(5-Bromothiophen-2-yl)sulfonyl]-2-methylmorpholine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.

Mechanism of Action

The mechanism of action of 4-[(5-Bromothiophen-2-yl)sulfonyl]-2-methylmorpholine depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby modulating its activity. The bromothiophene and sulfonyl groups can interact with the active site of the target, leading to inhibition or activation of the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Chlorothiophen-2-yl)sulfonyl]-2-methylmorpholine
  • 4-[(5-Fluorothiophen-2-yl)sulfonyl]-2-methylmorpholine
  • 4-[(5-Iodothiophen-2-yl)sulfonyl]-2-methylmorpholine

Uniqueness

4-[(5-Bromothiophen-2-yl)sulfonyl]-2-methylmorpholine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions, such as cross-coupling reactions, that other halogens may not facilitate as efficiently. The combination of the bromothiophene and sulfonyl groups also imparts distinct electronic and steric properties, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-(5-bromothiophen-2-yl)sulfonyl-2-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3S2/c1-7-6-11(4-5-14-7)16(12,13)9-3-2-8(10)15-9/h2-3,7H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXCYBHXNKTNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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